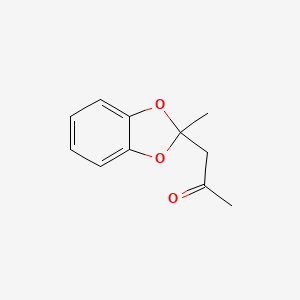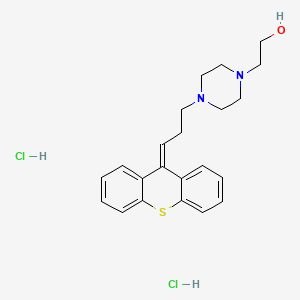![molecular formula C26H22O5 B14492636 1,1'-{Oxybis[(2,1-phenylene)oxy]}bis(2-methoxybenzene) CAS No. 63910-22-5](/img/structure/B14492636.png)
1,1'-{Oxybis[(2,1-phenylene)oxy]}bis(2-methoxybenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-{Oxybis[(2,1-phenylene)oxy]}bis(2-methoxybenzene) is an organic compound with the molecular formula C22H22O5. This compound is characterized by its complex structure, which includes multiple aromatic rings connected by ether linkages. It is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{Oxybis[(2,1-phenylene)oxy]}bis(2-methoxybenzene) typically involves the reaction of 2-methoxyphenol with 1,2-dibromoethane in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired ether compound. The reaction conditions usually include a solvent like dimethylformamide (DMF) and a temperature range of 80-100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-{Oxybis[(2,1-phenylene)oxy]}bis(2-methoxybenzene) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur with reagents such as bromine or nitric acid, leading to the formation of brominated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1,1’-{Oxybis[(2,1-phenylene)oxy]}bis(2-methoxybenzene) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant due to its ability to scavenge free radicals.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and resins due to its stability and unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1,1’-{Oxybis[(2,1-phenylene)oxy]}bis(2-methoxybenzene) involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. Additionally, its anti-inflammatory properties may be linked to the inhibition of pro-inflammatory enzymes and cytokines.
Comparación Con Compuestos Similares
Similar Compounds
Ethane, 1,2-diphenoxy-: Similar in structure but lacks the methoxy groups.
Ethylene glycol diphenyl ether: Similar ether linkages but different substituents.
1,2-Diphenoxyethane: Similar backbone but different functional groups.
Uniqueness
1,1’-{Oxybis[(2,1-phenylene)oxy]}bis(2-methoxybenzene) is unique due to the presence of methoxy groups, which enhance its solubility and reactivity. These functional groups also contribute to its antioxidant and potential therapeutic properties, distinguishing it from other similar compounds.
Propiedades
Número CAS |
63910-22-5 |
|---|---|
Fórmula molecular |
C26H22O5 |
Peso molecular |
414.4 g/mol |
Nombre IUPAC |
1-methoxy-2-[2-[2-(2-methoxyphenoxy)phenoxy]phenoxy]benzene |
InChI |
InChI=1S/C26H22O5/c1-27-19-11-3-5-13-21(19)29-23-15-7-9-17-25(23)31-26-18-10-8-16-24(26)30-22-14-6-4-12-20(22)28-2/h3-18H,1-2H3 |
Clave InChI |
CCGNZRCLMSRBPA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1OC2=CC=CC=C2OC3=CC=CC=C3OC4=CC=CC=C4OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


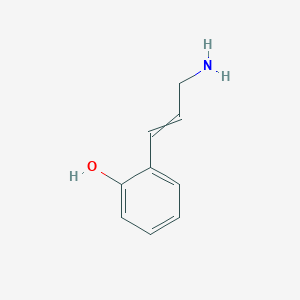
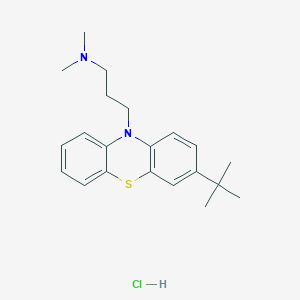
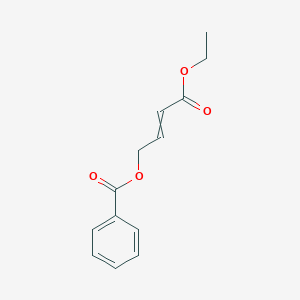
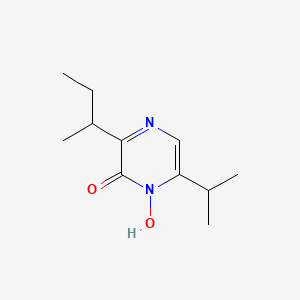
![methyl (3E,5E)-7-[(2R)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hepta-3,5-dienoate](/img/structure/B14492597.png)

![Benzonitrile, 4-[(triphenylphosphoranylidene)acetyl]-](/img/structure/B14492602.png)
![(2-{[(2S)-4-Carboxylato-1-methoxy-1-oxobutan-2-yl]amino}-2-oxoethyl)benzene](/img/structure/B14492606.png)
![Propanal, 2-[(phenylmethoxy)methoxy]-, (2S)-](/img/structure/B14492614.png)


![1,1-Dibromospiro[2.2]pentane](/img/structure/B14492628.png)
